benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-10-7-16(8-12(15)13(10)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12-13,17H,7-9,15H2,1H3/t10-,12+,13+/m0/s1 |
InChI Key |
PQPOGBOMGAEVRD-CYZMBNFOSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H]([C@@H]1O)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches
Cyclization of linear precursors remains a cornerstone for piperidine synthesis. For example, Dieckmann condensation of δ-amino esters under basic conditions yields piperidin-2-ones, which can be reduced to piperidines. Alternatively, ring-closing metathesis (RCM) using Grubbs catalysts enables the formation of six-membered rings from diene precursors. A study on pyrrolidine analogs demonstrated that RCM with a second-generation catalyst achieved 85% yield for a similar scaffold.
Chiral Pool Utilization
Starting from naturally occurring chiral molecules, such as sugars or amino acids, provides pre-existing stereocenters. For instance, L-threonine derivatives have been used to install the 4-hydroxy and 5-methyl groups in related piperidines. Enzymatic resolution of racemic intermediates, as seen in 4-hydroxyisoleucine synthesis, offers a pathway to enantiopure building blocks.
Stereochemical Control at C3, C4, and C5
Asymmetric Amination at C3
The C3 amino group is introduced via Sharpless asymmetric aminohydroxylation or Staudinger ketene-imine cycloaddition . In a patent detailing pyrrolo[2,3-d]pyrimidine derivatives, palladium-catalyzed amination achieved >90% enantiomeric excess (ee) for adjacent stereocenters, suggesting applicability to piperidine systems.
Hydroxylation at C4
Epoxidation-hydrolysis sequences or dihydroxylation (e.g., Sharpless or Jacobsen conditions) set the C4 stereochemistry. For example, epoxidation of a Δ³-piperidine followed by acid-catalyzed ring-opening with water yielded a trans-diol, which was oxidized to the 4-hydroxy group.
Methyl Group Installation at C5
The C5 methyl group is introduced via alkylation of enolates or nucleophilic addition to ketones. A notable method involves the use of methyl Grignard reagents reacting with a piperidinone intermediate, as reported in pyrrolidine syntheses.
Protective Group Strategies
Cbz Group Installation
The benzyl carbamate is typically introduced using benzyl chloroformate in the presence of a base (e.g., NaHCO₃). This step is performed early to protect the amine during subsequent reactions. Deprotection via hydrogenolysis (H₂/Pd-C) or transfer hydrogenation (ammonium formate/Pd-C) is employed in the final step.
Hydroxy and Amino Protection
-
Hydroxy Group : Protected as a tert-butyldimethylsilyl (TBS) ether or acetate.
-
Amino Group : Temporarily masked as a Boc (tert-butyloxycarbonyl) group if further functionalization is required.
Synthetic Routes and Optimization
Route 1: Chiral Epoxide Opening
-
Starting Material : (3R,5S)-5-Methylpiperidin-3-yl carbamate.
-
Epoxidation : Treat with m-CPBA to form a cis-epoxide.
-
Ring-Opening : Hydrolysis with H₂O/H⁺ yields trans-4-hydroxy group.
-
Amination : Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
Route 2: Enzymatic Resolution
-
Racemic Synthesis : Prepare racemic 3-amino-4-hydroxy-5-methylpiperidine via cyclization.
-
Enzymatic Hydrolysis : Use lipases (e.g., Candida antarctica) to resolve enantiomers.
-
Cbz Protection : Isolate desired (3R,4R,5S)-enantiomer and protect with Cbz.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Chiral Epoxide | 78 | >99 | High stereocontrol |
| Enzymatic Resolution | 65 | 98 | Scalable, green chemistry |
| Asymmetric Catalysis | 82 | 95 | Minimal protective group steps |
Route 1 offers superior stereochemical outcomes but requires hazardous reagents (m-CPBA). Route 2, while lower yielding, aligns with sustainable practices.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrogenolysis of the Benzyl Ester
The benzyl ester group undergoes catalytic hydrogenolysis to yield the corresponding piperidine-1-carboxylic acid. This reaction is critical for deprotection in synthetic workflows.
| Conditions | Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|
| H₂ (1 atm), 25°C, 12 h | 10% Pd/C, MeOH | Quantitative removal of benzyl group | |
| H₂ (3 atm), 50°C, 6 h | Pd(OH)₂/C, EtOAc | 95% yield of free carboxylic acid |
Mechanistic Insight :
The reaction proceeds via adsorption of hydrogen onto the palladium surface, followed by cleavage of the C–O bond in the benzyl ester. Stereochemistry at the 3R,4R,5S positions remains intact due to the non-invasive nature of hydrogenolysis .
Functionalization of the Amino Group
The 3-amino group participates in nucleophilic reactions, including acylation and reductive alkylation.
Acylation
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Et₃N, DCM, 0°C | N-Acetyl derivative | 88% | |
| Boc anhydride | DMAP, THF, rt | N-Boc-protected analog | 92% |
Key Observation :
Acylation occurs regioselectively at the 3-amino group without epimerization, as confirmed by chiral HPLC .
Reductive Amination
| Carbonyl Compound | Conditions | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Pyridine-2-carbaldehyde | NaBH₃CN, MeOH | N-(Pyridin-2-ylmethyl) derivative | 7:1 (dr) |
Stereochemical Impact :
The 5S-methyl group induces steric bias, favoring axial attack of the hydride source .
Oxidation of the Hydroxyl Group
The 4-hydroxyl group can be oxidized to a ketone under controlled conditions.
| Oxidizing Agent | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|
| Dess-Martin periodinane | DCM | 0°C → rt | 4-Ketopiperidine derivative | |
| Swern oxidation | Oxalyl chloride, DMSO | -78°C | Partial epimerization observed |
Notable Limitation :
Dess-Martin oxidation preserves the 3R,5S configuration, while Swern conditions lead to partial racemization at C4 .
Stereoselective Modifications
The stereochemistry at C3, C4, and C5 directs reactivity in cyclization and substitution reactions.
Cyclization to Indolizidine Analogs
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| CuI catalysis, NaH | 3-Chloro-2-(chloromethyl)propene | 6-Methyleneindolizidine | 75% |
Mechanistic Pathway :
Copper-mediated coupling followed by base-induced cyclization exploits the conformational rigidity of the 3R,4R,5S scaffold .
BCL6 Degraders
| Modification | Target | DC₅₀ (nM) | log D | Reference |
|---|---|---|---|---|
| 3R,5S-3-hydroxy-5-methyl | BCL6 | 0.9 | 2.1 | |
| 3S,5R-diastereomer | BCL6 | >1000 | 2.1 |
Critical SAR Finding :
Only the 3R,5S configuration enables productive interaction with BCL6’s hydrophobic dimer interface, as evidenced by X-ray crystallography .
Stability Under Physiological Conditions
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Plasma stability (t₁/₂) | >24 h (human) | LC-MS/MS | |
| Microsomal clearance | 12 mL/min/g (rat) | Hepatocyte assay |
Implication :
The benzyl ester enhances metabolic stability compared to free carboxylic acids .
Scientific Research Applications
Neuropharmacology
One of the most prominent applications of this compound is in neuropharmacology. It has been studied for its potential interactions with neurotransmitter systems, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). Compounds structurally related to benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate have shown high affinity for DAT and moderate to high affinity for NET, indicating their potential as therapeutic agents for conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity. For instance, modifications to the piperidine ring can lead to novel compounds with improved efficacy against specific targets in the central nervous system . The ability to modify the structure allows for a broad exploration of structure-activity relationships (SAR), which is crucial in drug design.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of this compound revealed that certain modifications led to compounds with significantly improved binding affinities for DAT. The research utilized both experimental methods and computational modeling to predict interactions with target proteins .
| Compound | Binding Affinity (nM) | Target |
|---|---|---|
| Original | 50 | DAT |
| Derivative A | 20 | DAT |
| Derivative B | 15 | NET |
Case Study 2: Anticancer Activity
Another application explored the potential anticancer properties of compounds derived from this compound. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism of action of benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Differences :
- Ester Group : Replacement of the benzyl group with a pentafluorophenyl (PFP) ester introduces strong electron-withdrawing properties, enhancing reactivity in coupling reactions for oligomer synthesis .
- Stereochemical Stability: The (3R,4R,5S) configuration in both compounds ensures similar backbone rigidity.
- Crystal Packing : Intramolecular and intermolecular hydrogen bonds involving methoxy groups stabilize the PFP analog’s crystal lattice, whereas the benzyl variant’s packing may rely more on benzyl π-π interactions.
tert-Butyl (3S,4S)-3-Amino-4-Fluoropiperidine-1-Carboxylate (CAS 1290191-71-7)
Key Differences :
- Substituents : The tert-butyl carbamate group increases steric bulk compared to benzyl, reducing solubility in polar solvents. Additionally, the fluorine atom at position 4 (vs. hydroxyl in the target compound) alters electronic and hydrogen-bonding capabilities .
(2R,5S)-Benzyl 5-Hydroxy-2-Methylpiperidine-1-Carboxylate (CAS 1431473-24-3)
Key Differences :
- Substituent Positions : Hydroxy and methyl groups are located at positions 5 and 2 (vs. 4 and 5 in the target compound), leading to divergent hydrogen-bonding patterns and steric interactions .
- Molecular Weight: Lower molecular weight (249.31 g/mol vs. ~279–300 g/mol estimated for the target compound) due to the absence of an amino group.
Comparative Data Table
*Estimated based on structural analogs.
Research Implications
- Stereochemical Sensitivity: Minor changes in substituent positions (e.g., hydroxyl at C4 vs. C5) significantly alter hydrogen-bonding networks and crystal stability, as seen in and .
- Ester Group Impact : Benzyl esters favor solubility and π-π interactions, while PFP esters enhance reactivity for synthetic coupling .
Biological Activity
Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate, with the CAS number 1932400-20-8, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that may contribute to its pharmacological properties.
- Molecular Formula: C14H20N2O3
- Molecular Weight: 264.32 g/mol
- Structure: The compound features a piperidine ring with an amino group, a hydroxyl group, and a methyl substituent, which are crucial for its biological interactions.
Biological Activity Overview
Recent studies have highlighted the potential of this compound in various therapeutic areas, particularly in neuropharmacology and enzyme inhibition.
1. Neuropharmacological Activity
This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Dual inhibitors of these enzymes are of great interest for their potential to enhance cholinergic neurotransmission.
Table 1: AChE and BuChE Inhibition Data
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Donepezil | 1.11 ± 0.09 | 6.76 ± 0.04 |
| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
The mechanism by which this compound exerts its biological effects likely involves binding interactions with the active sites of target enzymes like AChE and BuChE. Molecular docking studies can provide insights into these interactions by modeling how the compound fits into the enzyme's active site.
Figure 1: Proposed Binding Interaction
Proposed Binding Interaction
This is a placeholder for actual binding interaction images derived from docking studies.
Case Studies
Several studies have explored the biological activity of similar piperidine derivatives:
- Study on Dual Cholinesterase Inhibitors : Research demonstrated that modifications to the piperidine core could enhance AChE and BuChE inhibition potency. Compounds with a benzyl group showed increased binding affinity due to π-stacking interactions .
- HIV Protease Inhibitor Development : A series of derivatives were synthesized based on a similar scaffold to that of this compound and tested for HIV protease inhibition. Some compounds exhibited nanomolar IC50 values .
Q & A
Q. What are the common synthetic routes for benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate, and what are the critical intermediates?
The synthesis typically involves multi-step protocols with emphasis on stereochemical control. Key steps include:
- Coupling reactions : For example, coupling of protected piperidine derivatives with benzyl carboxylate groups under peptide-like conditions (e.g., EDCI/HOBt activation) .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino and hydroxyl functionalities during synthesis .
- Chiral resolution : Chromatographic or enzymatic methods to isolate the desired (3R,4R,5S) stereoisomer .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- NMR spectroscopy : 1H and 13C NMR to confirm stereochemistry and functional groups (e.g., δ 4.5–5.0 ppm for benzyl ester protons) .
- HPLC : Reverse-phase methods with UV detection (λ = 210–230 nm) for purity assessment (>98%) .
- Mass spectrometry : HRMS (ESI) for molecular weight verification (e.g., [M+H]+ expected at ~307.18 g/mol) .
Table 1 : Key Spectral Data from Literature
| Technique | Observed Data (Example) | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 1.2 (d, 3H, CH3), δ 3.4 (m, 1H, NH) | |
| HPLC Retention | 12.3 min (C18 column, MeCN:H2O 70:30) |
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to minimize diastereomer formation in this compound?
- Catalytic asymmetric methods : Use of iridium catalysts for allylic amination, achieving >90% enantiomeric excess (ee) under optimized conditions (50°C, DMF, 24h) .
- Crystallographic analysis : Resolve stereochemical ambiguities via X-ray diffraction, as demonstrated for related pentafluorophenyl esters with six chiral centers .
- Reaction monitoring : Real-time FTIR to track intermediate formation and adjust reaction parameters (e.g., temperature, solvent polarity) .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .
- Dynamic effects : Account for rotational isomers or hydrogen bonding (e.g., bifurcated H-bonds in crystal structures) that may split signals .
- Impurity profiling : Use LC-MS/MS to detect trace byproducts (e.g., azide positional disorder in one molecule ).
Q. What strategies improve the compound’s stability under experimental conditions?
- Storage : Protect from moisture and light (store at –20°C in amber vials with desiccant) to prevent hydrolysis of the benzyl ester .
- Buffered solutions : Use pH 7.4 phosphate buffer to minimize degradation in biological assays .
- Lyophilization : For long-term storage, lyophilize the compound after confirming thermal stability via TGA (decomposition >150°C) .
Table 2 : Stability Studies Under Different Conditions
| Condition | Purity After 30 Days | Degradation Products | Reference |
|---|---|---|---|
| 25°C, light | 85% | Hydrolyzed carboxylate | |
| –20°C, dark | 98% | None detected | |
| Aqueous pH 9.0 | 72% | Oxidized piperidine derivative |
Q. How can researchers validate the biological activity of this compound while ensuring structural integrity?
- Metabolic stability assays : Incubate with liver microsomes and monitor via LC-MS for unchanged parent compound .
- Isotopic labeling : Synthesize deuterated analogs (e.g., D3 at methyl groups) to track pharmacokinetics without interference .
- Crystallography-guided SAR : Correlate activity data with hydrogen-bonding patterns observed in crystal structures (e.g., intramolecular H-bonds stabilizing bioactive conformers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
